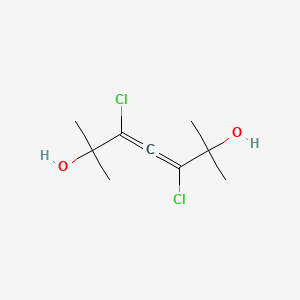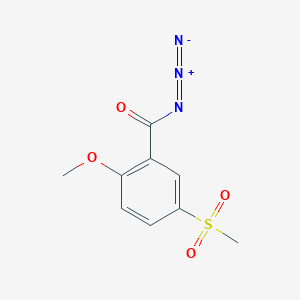
5-(Methanesulfonyl)-2-methoxybenzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methanesulfonyl)-2-methoxybenzoyl azide is a chemical compound that belongs to the class of organic azides. Organic azides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of nitrogen-containing compounds. This compound is characterized by the presence of a methanesulfonyl group, a methoxy group, and an azide group attached to a benzoyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2-methoxybenzoyl azide typically involves the reaction of 5-(Methanesulfonyl)-2-methoxybenzoic acid with sodium azide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the safe handling of the azide compound, which can be explosive under certain conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the safety and efficiency of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methanesulfonyl)-2-methoxybenzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles to form different nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Photolysis: The compound can undergo photolysis to form reactive intermediates such as nitrenes.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Ethanol or Methanol: Common solvents used in the reactions.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Diazo Compounds: Formed through diazotransfer reactions.
Aplicaciones Científicas De Investigación
5-(Methanesulfonyl)-2-methoxybenzoyl azide has several applications in scientific research:
Organic Synthesis:
Click Chemistry: Employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, which are useful in drug discovery and materials science.
Bioconjugation: Used in the modification of biomolecules for labeling and tracking purposes in biological studies.
Mecanismo De Acción
The mechanism of action of 5-(Methanesulfonyl)-2-methoxybenzoyl azide involves the formation of reactive intermediates such as nitrenes upon photolysis. These intermediates can insert into C-H and O-H bonds, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the azide group, which can undergo various transformations under different conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Azide: Similar in structure but lacks the methoxy and benzoyl groups.
Imidazole-1-sulfonyl Azide: Another azide compound used in diazotransfer reactions.
4-Acetamidobenzenesulfonyl Azide: Used in similar applications but has different functional groups.
Uniqueness
5-(Methanesulfonyl)-2-methoxybenzoyl azide is unique due to the combination of the methanesulfonyl, methoxy, and azide groups attached to the benzoyl ring. This unique structure imparts specific reactivity and properties that make it suitable for specialized applications in organic synthesis and bioconjugation.
Propiedades
Número CAS |
63484-07-1 |
|---|---|
Fórmula molecular |
C9H9N3O4S |
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
2-methoxy-5-methylsulfonylbenzoyl azide |
InChI |
InChI=1S/C9H9N3O4S/c1-16-8-4-3-6(17(2,14)15)5-7(8)9(13)11-12-10/h3-5H,1-2H3 |
Clave InChI |
HNJKWZHEPXWEEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

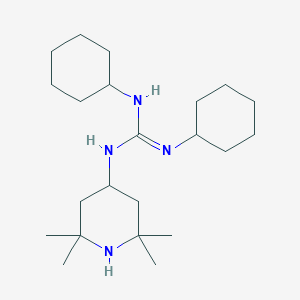
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
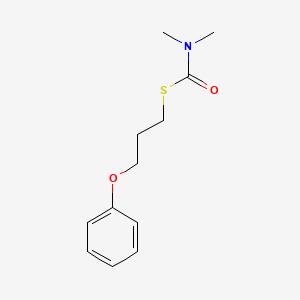
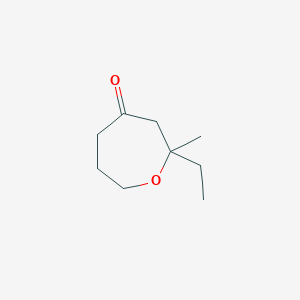
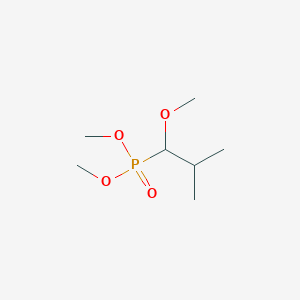
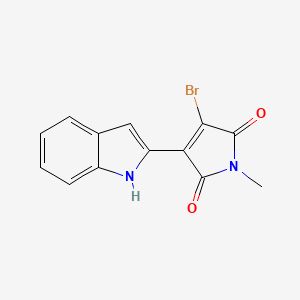
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
